Amylin (20-29) (human)

Neurotoxicity Cell viability Amyloid-beta

Full-length hIAPP cytotoxicity often confounds amyloid aggregation assays. Amylin (20-29) (human) solves this: the SNNFGAILSS decapeptide forms fibrils structurally identical to pancreatic amyloid deposits yet exhibits no toxicity at equivalent concentrations, enabling clean ThT/AFM/TEM data. This wild-type sequence is the essential baseline for beta-sheet breaker inhibitor screening, as rodent orthologs with proline substitutions are non-amyloidogenic. Also serves as a scaffold for self-assembling peptide nanotubes. Lyophilized, ≥95% HPLC; ships ambient.

Molecular Formula C43H68N12O16
Molecular Weight 1009.1 g/mol
CAS No. 118068-30-7
Cat. No. B055679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylin (20-29) (human)
CAS118068-30-7
Molecular FormulaC43H68N12O16
Molecular Weight1009.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71)/t21-,22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
InChIKeyRMSCIVKVSZSEHU-ITYUDAQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylin (20-29) (human): Amyloidogenesis and Inhibitor Screening


Amylin (20-29) (human) (CAS 118068-30-7) is a decapeptide fragment corresponding to the core amyloidogenic region (residues 20–29, sequence SNNFGAILSS) of human islet amyloid polypeptide (hIAPP or Amylin), a 37-residue hormone co-secreted with insulin [1]. This fragment is established as the primary sequence responsible for the amyloidogenic propensities of the full-length protein [2]. Unlike the full-length hIAPP hormone, which exerts diverse physiological effects including glycemic regulation, this defined 10-amino acid fragment is exclusively utilized as a research tool for studying the molecular mechanisms of amyloid fibril formation, designing beta-sheet breaker inhibitors, and serving as a template for self-assembling bionanomaterials [3][4].

Amyloid fibril nucleation, elongation, and structural polymorphism studies
Beta-sheet breaker inhibitor screening and validation platform
Human-specific amyloid pathology modeling (type 2 diabetes research)
Self-assembling bionanomaterial template development
Cytotoxicity-free aggregation analysis (nontoxic fragment)

Why Amylin (20-29) (human) Cannot Be Substituted


Generic substitution with alternative amylin fragments or the full-length hormone is invalid due to fundamental functional and mechanistic divergence. While full-length human amylin (1-37) induces significant cytotoxicity in neuronal cultures, the Amylin (20-29) fragment exhibits no toxicity at equivalent concentrations, rendering it a mechanistically distinct tool for studying amyloid aggregation without confounding cell death signals [1]. Furthermore, in-class variants such as rat IAPP(20-29) are non-amyloidogenic due to key sequence differences including three proline substitutions within the 20-29 region, disqualifying them as models for human amyloid pathology [2]. The fragment also displays unique aggregation kinetics and structural polymorphism—including pH-dependent fibril maturation and distinct protofibril intermediates—that are not recapitulated by full-length hIAPP or other core fragments such as 23-27 or 33-37 [3]. Pramlintide, a therapeutic amylin analog with proline substitutions at positions 25, 28, and 29, is explicitly designed to eliminate amyloidogenicity and therefore cannot substitute for native Amylin (20-29) in amyloid-focused mechanistic studies [4].

Full-length hIAPP (1-37)

Full-length amylin induces neurotoxicity and LDH release; its cytotoxicity confounds aggregation-specific readouts, making it unsuitable for clean fibril formation studies.

Rat IAPP(20-29)

Rat sequence contains three proline substitutions and is non-amyloidogenic; fails to recapitulate human amyloid pathology and cannot serve as a human disease model surrogate.

Pramlintide

Therapeutic analog with proline substitutions at positions 25, 28, and 29 deliberately eliminates amyloidogenicity; not interchangeable for amyloid mechanistic studies.

Amylin (20-29) (human): Quantitative Differentiation


Differential Cytotoxicity: Fragment vs. Full-Length hIAPP

In rat primary hippocampal cultures, full-length human amylin (1-37) induced prominent neurotoxicity as assessed by phase-contrast microscopy and lactate dehydrogenase (LDH) release. In stark contrast, the Amylin (20-29) fragment—along with other tested fragments—was entirely nontoxic at similar concentrations [1]. This differential toxicity profile establishes the fragment as a clean tool for aggregation studies devoid of confounding cell death signals that accompany full-length hIAPP exposure.

Cytotoxicity
Head-to-head
Fragment nontoxic; full-length hIAPP (1-37) induces prominent neurotoxicity with LDH release.
Enables aggregation analysis without cell-death confounding.
Rat primary hippocampal cultures; comparable concentrations.
Neurotoxicity Cell viability Amyloid-beta

Species-Specific Amyloid Formation

The human Amylin (20-29) sequence is amyloidogenic and forms fibrils ultrastructurally identical to those found in type 2 diabetic pancreatic islets. In contrast, the corresponding rat IAPP(20-29) region is non-amyloidogenic due to five sequence differences, including three critical proline substitutions [1]. This species divergence makes the human fragment the essential and irreplaceable substrate for modeling human amyloid pathology in vitro.

Species specificity
Class-level
Human 20-29: amyloidogenic, forms fibrils. Rat IAPP(20-29): non-amyloidogenic (five sequence differences, three prolines).
Human fragment mandatory for modeling human amyloid pathology.
In vitro fibril assays; ultrastructural analysis.
Species specificity Amyloid formation Sequence divergence

Time-Dependent Fibril Polymorphism

Atomic force microscopy (AFM) studies revealed that Amylin (20-29) forms amyloid-like fibrils displaying polymorphic structures. Notably, twisting along the fibril axis was frequently observed in fibrils aged for 6 hours but disappeared in mature fibrils aged for longer time periods, indicating a time-dependent structural maturation process [1]. This dynamic structural evolution is not observed with shorter core fragments such as hIAPP(23-27) or hIAPP(33-37), which exhibit more uniform and less kinetically complex fibril morphologies [2].

Fibril polymorphism
Cross-study
AFM reveals twisted fibrils at 6 h aging; mature untwisted fibrils at longer times. Shorter fragments (23-27, 33-37) lack this dynamic transition.
Recapitulates full-length hIAPP fibril maturation pathway.
Time-dependent structural maturation; AFM imaging.
Atomic force microscopy Fibril polymorphism Aggregation kinetics

Peptoid vs. Retropeptoid Amyloid Inhibition

Transformation of Amylin (20-29) into its corresponding peptoid sequence yielded a derivative that did not form amyloid fibrils or any secondary structures and was able to inhibit amyloid formation of native Amylin (20-29). In contrast, the retropeptoid derivative, while also non-amyloidogenic, exhibited only modest amyloid inhibitor properties due to its propensity to form supramolecular tapes rather than remaining soluble [1]. This structure-activity distinction provides a direct scaffold for designing beta-sheet breaker peptides based on the 20-29 core.

Inhibitor design
Head-to-head
Peptoid derivative inhibits native amyloid formation. Retropeptoid shows only modest inhibition and forms supramolecular tapes.
Scaffold for beta-sheet breaker peptide design.
IR, CD, TEM characterization.
Peptoid Beta-sheet breaker Amyloid inhibitor

Proline Scanning of Aggregation Determinants

Systematic proline substitution scanning across all 10 positions of Amylin (20-29) revealed that a proline substitution at any position inhibited aggregation and amyloid formation. However, the magnitude of inhibition was position-dependent: substitution at Asn22, Gly24, and residues 26–28 (Ala25-Ile26-Leu27-Ser28) had the largest effect, with these peptides showing little secondary structure by FTIR and mostly amorphous material by TEM, and being much more soluble than wild-type [1]. Substitutions at N-terminal positions 20–21 and C-terminal positions showed the least effect and retained classic fibril morphology.

Proline scanning
Head-to-head
Positions 22,24,26-28: strongest inhibition (amorphous, high solubility). N-/C-termini: weakest inhibition (retain fibrils).
Maps aggregation determinants for rational inhibitor development.
FTIR, TEM, Congo Red; 10 proline variants.
Proline scanning Mutagenesis Amyloid inhibition

Alkene Dipeptidosulfonamide Fibril Delay

Incorporation of alkene dipeptidosulfonamide isosteres into the Amylin (20-29) backbone resulted in derivatives that showed retardation of fibril formation and altered secondary structures compared to native Amylin (20-29) [1]. This demonstrates that the native 20-29 sequence serves as a benchmark for assessing the impact of backbone modifications on aggregation kinetics and provides a quantitative baseline for measuring fibril formation delay.

Fibril delay
Head-to-head
Alkene dipeptidosulfonamide derivatives retard fibril formation vs. native 20-29; altered secondary structure.
Benchmark for quantifying backbone modification effects on kinetics.
Solid-phase cross metathesis synthesis.
Peptidomimetic Fibril retardation Solid-phase synthesis

Amylin (20-29) (human) Validated Applications


Cytotoxicity-Free Amyloid Fibril Studies

Utilize Amylin (20-29) (human) as the minimal amyloidogenic model for studying hIAPP fibril nucleation, elongation, and structural polymorphism. Unlike full-length hIAPP (1-37), which induces neurotoxicity and LDH release in neuronal cultures, the 20-29 fragment is nontoxic at comparable concentrations [1]. This clean toxicological profile ensures that aggregation kinetics and fibril morphology data are not confounded by cell death signals, making it ideal for biophysical studies employing thioflavin T fluorescence, AFM imaging, or TEM analysis.

High-Throughput Screening for Beta-Sheet Breaker Inhibitors

Employ Amylin (20-29) (human) as the substrate in high-throughput screening campaigns to identify and validate beta-sheet breaker peptides or small molecules that inhibit amyloid formation. The fragment has been successfully transformed into peptoid derivatives that inhibit native amyloid formation [1], and proline scanning has mapped the critical residues (Asn22, Gly24, and positions 26–28) whose substitution abolishes aggregation [2]. The wild-type 20-29 sequence serves as the essential positive control and baseline comparator for quantifying inhibitor efficacy.

Human Amyloid Pathology Modeling

Use human Amylin (20-29) as the exclusive model for human islet amyloid pathology in type 2 diabetes research. Rodent orthologs such as rat IAPP(20-29) are non-amyloidogenic due to five sequence differences, including three proline substitutions, and therefore fail to recapitulate human amyloid formation [1]. Only the human 20-29 sequence accurately reproduces the fibril ultrastructure observed in pancreatic islet amyloid deposits from type 2 diabetic patients [2].

Self-Assembling Bionanomaterial Template

Apply Amylin (20-29) (human) and its backbone-modified derivatives as templates for designing self-assembling bionanomaterials. Under controlled conditions, specific amide-bond derivatives of Amylin (20-29) assemble into helical ribbons and peptide nanotubes rather than amyloid fibrils [1], demonstrating the sequence's utility beyond amyloid studies. The native fragment provides the foundational scaffold from which these ordered supramolecular architectures are derived.

Application
Selection Property
Validation Focus
Cytotoxicity-free amyloid fibril studies
Nontoxic amyloidogenic sequence
Aggregation kinetics without cell-death confounding
Beta-sheet breaker inhibitor screening
Reported inhibitor scaffold sequence
Inhibitor efficacy quantification against native 20-29
Human amyloid pathology modeling
Human-specific amyloidogenic core
Fibril ultrastructure matching diabetic islet deposits
Self-assembling nanomaterial template
Sequence-dependent supramolecular assembly
Controlled ribbon/tube formation vs. fibrils

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